molecular formula C4H9NO B565252 Morpholine-13C4 CAS No. 1217024-56-0

Morpholine-13C4

Cat. No. B565252
CAS RN: 1217024-56-0
M. Wt: 91.091
InChI Key: YNAVUWVOSKDBBP-JCDJMFQYSA-N
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Description

Synthesis Analysis

The synthesis of morpholines has attracted significant attention due to its widespread availability in natural products and biologically relevant compounds . Morpholines and their carbonyl-containing analogs can be synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .


Molecular Structure Analysis

Morpholine is a typical six-membered aliphatic heterocyclic compound . Infrared plus vacuum ultraviolet (IR/VUV) single photon “soft” ionization spectroscopy was employed to study the structures of neutral morpholine and its monohydrated clusters .


Chemical Reactions Analysis

Morpholines are frequently found in biologically active molecules and pharmaceuticals . The methods of their synthesis were covered in comprehensive reviews . Generally, 1,2-amino alcohols and their derivatives are the most common starting materials for the preparation of morpholines .


Physical And Chemical Properties Analysis

Morpholine is a colorless liquid with a weak, ammonia-like or fish-like odor . It has a melting point of -5 °C and a boiling point between 126 - 130 °C .

Scientific Research Applications

Safety and Hazards

Morpholine is flammable and corrosive . It is harmful if swallowed, causes severe skin burns and eye damage, may cause respiratory irritation, and may cause damage to organs through prolonged or repeated exposure . It is toxic in contact with skin or if inhaled .

Mechanism of Action

Target of Action

Morpholine-13C4, a derivative of morpholine, has been found to have antibacterial properties . The primary targets of Morpholine-13C4 are bacterial cells, particularly Staphylococcus aureus . Morpholine has been widely employed to enhance the potency of numerous bioactive molecules .

Mode of Action

The mode of action of Morpholine-13C4 involves interaction with its bacterial targets, leading to changes in the bacterial cells. Morpholine-13C4 can destroy the bacterial membrane and induce reactive oxygen species (ROS) production in bacteria . This leads to bacterial cell death, thereby exhibiting its antibacterial properties .

Biochemical Pathways

Morpholine-13C4 affects the biochemical pathways in bacterial cells. The first step of the degradative pathway is cleavage of the C—N bond; this leads to the formation of an intermediary amino acid, which is followed by deamination and oxidation of this amino acid into a diacid . This disruption of normal biochemical pathways in the bacterial cells leads to their death .

Pharmacokinetics

It is known that morpholine derivatives can be used in various applications, including as corrosion inhibitors in automotive coolants and boiler water treatment

Result of Action

The result of Morpholine-13C4’s action is the death of bacterial cells. Furthermore, Morpholine-13C4 very efficiently removes biofilms produced by bacteria, inhibits the secretion of bacterial exotoxins, and enhances the activity of many existing antibiotics .

Action Environment

The action of Morpholine-13C4 can be influenced by environmental factors. For example, the presence of other chemicals or changes in pH can affect the stability and efficacy of Morpholine-13C4

properties

IUPAC Name

(2,3,5,6-13C4)1,4-oxazinane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO/c1-3-6-4-2-5-1/h5H,1-4H2/i1+1,2+1,3+1,4+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNAVUWVOSKDBBP-JCDJMFQYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH2]1[13CH2]O[13CH2][13CH2]N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20678649
Record name (~13~C_4_)Morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20678649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

91.091 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Morpholine-13C4

CAS RN

1217024-56-0
Record name (~13~C_4_)Morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20678649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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